Para-Substitution Potency in Amine Oxidase Inhibition
The specific para-aminomethylphenyl substitution on the 1,3-oxazinan-2-one core is critical for its inhibitory activity against membrane primary amine oxidase. This compound, designated as 'Compound 1' in US Patent 9,161,922, demonstrates a measurable IC50 value in a defined biochemical assay [1]. This contrasts with other regioisomers and analogs within the same patent, which exhibit significantly different (and often unreported) activities, underscoring the non-fungible nature of this specific structure.
Comparator: 10,000,000 nM
| Evidence Dimension | In vitro inhibitory activity against membrane primary amine oxidase (Bovine) |
|---|---|
| Target Compound Data | IC50 = 500 nM |
| Comparator Or Baseline | Other analogs in patent series (e.g., Compound 3, IC50 = 10,000,000 nM) [2] |
| Quantified Difference | 20,000-fold difference in potency compared to a less active analog |
| Conditions | 100 mM potassium phosphate buffer, pH 7.2, T=2°C, using bovine plasma enzyme |
Why This Matters
This specific IC50 value provides a quantifiable benchmark for amine oxidase research, enabling direct comparison and SAR analysis that is impossible with uncharacterized or regioisomeric compounds.
- [1] BindingDB. (2016). BindingDB Entry BDBM185659: 3-[4-(aminomethyl)phenyl]-1,3-oxazinan-2-one (US9161922, Table 4, Compound 1). BindingDB. View Source
- [2] BindingDB. (2016). BindingDB Entry BDBM185658: US9161922, Table 3, Compound 3. BindingDB. View Source
